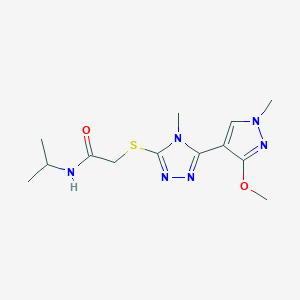
N-isopropyl-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C13H20N6O2S and its molecular weight is 324.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-isopropyl-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its mechanisms, efficacy, and therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a triazole and pyrazole moiety. The triazole ring is known for its broad range of biological activities, including antifungal and anticancer properties. The specific structural components include:
- N-isopropyl group : Enhances lipophilicity and biological activity.
- Thioacetamide linkage : May contribute to the compound's reactivity and biological interactions.
- Pyrazole and triazole rings : Known for their roles in various pharmacological activities.
Research indicates that compounds containing triazole and pyrazole structures exhibit diverse mechanisms of action:
- Antifungal Activity : Triazoles are well-documented as antifungal agents. They inhibit the synthesis of ergosterol, a vital component of fungal cell membranes, leading to cell death. The compound's triazole moiety may similarly disrupt fungal growth pathways .
- Antineoplastic Activity : Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The specific interactions with cellular targets remain an area of active research .
- Antimicrobial Effects : The presence of both pyrazole and triazole rings may enhance antimicrobial activity against a range of pathogens, including bacteria and fungi .
In Vitro Studies
Several studies have investigated the biological activity of similar compounds with triazole and pyrazole functionalities:
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoic acid | Antimicrobial | 31.25 |
| 1,2,4-Triazole derivatives | Antifungal | Various (up to 0.22) |
| Pyrazole derivatives | Anticancer | IC50 values vary |
The data indicate that compounds with similar structures exhibit significant antimicrobial and anticancer properties, suggesting that this compound may possess comparable activities .
Case Studies
In a recent investigation of novel 1,2,4-triazoles as antifungal agents:
- Study Design : Various derivatives were synthesized and tested against common fungal strains.
- Results : Several compounds demonstrated potent antifungal activity with low MIC values, indicating strong potential for clinical application in treating fungal infections .
Another study focused on the anticancer effects of pyrazole derivatives:
Propiedades
IUPAC Name |
2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O2S/c1-8(2)14-10(20)7-22-13-16-15-11(19(13)4)9-6-18(3)17-12(9)21-5/h6,8H,7H2,1-5H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXHJEGXEHQFLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=C(N1C)C2=CN(N=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














